molecular formula C12H13NO2 B096610 N-(furan-2-ylmethyl)-4-methoxyaniline CAS No. 17377-97-8

N-(furan-2-ylmethyl)-4-methoxyaniline

Cat. No. B096610
CAS RN: 17377-97-8
M. Wt: 203.24 g/mol
InChI Key: XOLWFGQYSFKMFU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxyaniline is a compound that is structurally related to various furan-fused heterocycles and aniline derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an aniline moiety that is substituted with a methoxy group. This compound is of interest due to its potential applications in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of furan-fused heterocycles, which are structurally related to N-(furan-2-ylmethyl)-4-methoxyaniline, involves the use of precursors such as 3-iodo-4-methoxypyridin-2-ones. These precursors undergo a sequence of reactions including Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation, facilitated by Et3N-induced S(N)2 processes . Although the specific synthesis of N-(furan-2-ylmethyl)-4-methoxyaniline is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to N-(furan-2-ylmethyl)-4-methoxyaniline has been studied using various spectroscopic techniques and X-ray powder diffraction (XRPD). For instance, a compound with a nitro-substituted furan ring and methoxyphenyl groups has been characterized to have a triclinic crystal structure . Similarly, the crystal structure and conformation of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, have been confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic structure that could be relevant to N-(furan-2-ylmethyl)-4-methoxyaniline.

Chemical Reactions Analysis

The chemical reactivity of furan-fused compounds, akin to N-(furan-2-ylmethyl)-4-methoxyaniline, can be inferred from the synthesis and characterization of similar molecules. For example, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, a compound with a furan moiety, has been synthesized and its molecular structure determined, showcasing potential reactivity through intermolecular hydrogen bonding interactions . These interactions are crucial in understanding the chemical behavior of such compounds in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-(furan-2-ylmethyl)-4-methoxyaniline can be deduced from spectroscopic and crystallographic data. The solid-state structure, molecular packing, and intermolecular interactions have been analyzed using XRPD and Hirshfeld surface analysis . DFT studies provide additional information on the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and physicochemical properties . These analyses are essential for predicting the behavior of N-(furan-2-ylmethyl)-4-methoxyaniline in various chemical contexts.

Scientific Research Applications

Application in Coordination Chemistry and Cytotoxicity Profiling

Field : Coordination Chemistry and Biomedical Research

Methods of Application : The ligand was synthesized and characterized through various spectral studies. It was then reacted with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .

Results or Outcomes : The ligand and its metal complexes were found to exhibit different values of HOMO, LUMO energies and HOMO-LUMO energy gap. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .

Application in Organic Synthesis

Field : Organic Chemistry

Methods of Application : The synthesis involved a reaction of furfurylamine with p-toluenesulfonyl chloride in tert-butylmethyl ether (MTBE) at -15 °C .

Results or Outcomes : The reaction yielded a white solid that was recrystallized from 50% aqueous ethanol to yield colorless platelets .

Application in Catalyst Research

Field : Catalysis

Methods of Application : The synthesis was carried out at room temperature .

Results or Outcomes : The yield of the target secondary amine was 21% .

Application in Green Chemistry

Field : Green Chemistry

Methods of Application : The manufacture and uses of FPCs involve the conversion of biomass into furfural and 5-hydroxy-methylfurfural . These compounds can then be used to synthesize a variety of other chemicals .

Results or Outcomes : The use of FPCs can potentially lead to the economical synthesis of a wide range of bio-based materials .

Application in Pharmaceutical Research

Field : Pharmaceutical Research

Methods of Application : This compound can be used in various research applications, including the synthesis of new pharmaceutical compounds .

Results or Outcomes : The specific outcomes would depend on the nature of the research .

Application in Efficient Synthesis of Useful Amines

Field : Catalysis

Methods of Application : The transformation process involves the use of H2 and different nitrogen sources in the presence of heterogeneous catalysts .

Results or Outcomes : The yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at 21% at room temperature using ethyl acetate as the solvent .

Application in Synthesis of Amides and Esters

Field : Organic Chemistry

Methods of Application : The synthesis was carried out under microwave irradiation using DMT/NMM/TsO− for the amide and EDC for the ester .

Results or Outcomes : The yields of N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were 84% and 71%, respectively .

Safety And Hazards

The safety and hazards of “N-(furan-2-ylmethyl)-4-methoxyaniline” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(furan-2-ylmethyl)-4-methoxyaniline” could involve exploring its potential applications, such as in the development of new drugs or materials . Further studies could also focus on improving the methods for its synthesis .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWFGQYSFKMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355301
Record name N-[(Furan-2-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-methoxyaniline

CAS RN

17377-97-8
Record name N-[(Furan-2-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Luque-Gómez, P García-Orduña, FJ Lahoz… - Dalton …, 2023 - pubs.rsc.org
A new methodology for the preparation of Co(I)–NHC (NHC = N-heterocyclic carbene) complexes, namely, [Co(PCNHCP)(CO)2][Co(CO)4] (1) and [Co(PCNHCP)(CO)2]BF4 (2), has …
Number of citations: 3 pubs.rsc.org
FI López, FN de la Cruz, J López, JM Martínez… - Medicinal Chemistry …, 2017 - Springer
A mild and eco-friendly method has been developed for the synthesis of a series of 1,3-diaminopropan-2-ols 8a–n. The epoxide of epichlorohydrin undergoes ring-opening with amines …
Number of citations: 8 link.springer.com
BAI Xishan - air.unimi.it
The reduction of CN multiple bonds is an important transformation which provides access to amines, a common class of compounds used for the synthesis of bioactive compounds, dyes…
Number of citations: 3 air.unimi.it

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